3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methylphenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Thioglycoside derivatives: Exhibiting significant cytotoxic activities against various cancer cell lines.
Uniqueness
3-(4-Chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of chlorophenyl and methylphenyl groups, which contribute to its distinct chemical properties and enhanced biological activities. Its ability to selectively inhibit specific kinases makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C20H17ClN4 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17ClN4/c1-12-3-5-14(6-4-12)17-11-23-20-18(13(2)24-25(20)19(17)22)15-7-9-16(21)10-8-15/h3-11H,22H2,1-2H3 |
InChI Key |
XDAUMBFVFKYWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=C2)N |
Origin of Product |
United States |
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